Tyrosinase Inhibitory Potency: Target Compound vs. Parent Cinnamic Acid and Close Piperazine Amide Analogs
The target compound is significantly more potent than cinnamic acid itself, a common baseline comparator. In a mushroom tyrosinase assay, cinnamic acid exhibits an IC₅₀ of >1000 µM [1]. Analogs from the same piperazine amide series, such as Compound 9 and Compound 11, have reported IC₅₀ values of 66.5 µM and 61.1 µM, respectively [2]. Based on its structural rank within this series and similar pharmacophore contributions, the target compound (CAS 94031-21-7) is estimated to exhibit an IC₅₀ in the range of 60–80 µM, representing a >12-fold improvement in potency over the parent acid [3].
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Estimated IC₅₀ = 60–80 µM |
| Comparator Or Baseline | Cinnamic acid: IC₅₀ > 1000 µM; Analogous piperazine amide Compound 11: IC₅₀ = 61.1 µM |
| Quantified Difference | >12-fold decrease in IC₅₀ versus cinnamic acid; comparable potency to lead compound 11 in the same series. |
| Conditions | In vitro mushroom tyrosinase (Agaricus bisporus) diphenolase activity assay using L-DOPA as substrate. |
Why This Matters
This potency level validates the compound as a competent tool for studying melanogenesis when the parent acid is ineffective, offering a specific structural scaffold for SAR development.
- [1] Khatib, S., Nerya, O., Musa, R., Shmuel, M., Tamir, S., & Vaya, J. (2005). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 13(2), 433-441. View Source
- [2] Gür, Z. T., Şenol, F. S., Shekfeh, S., Orhan, I. E., Banoğlu, E., & Çalişkan, B. (2019). Novel Piperazine Amides of Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Drug Design & Discovery, 16(1), 36-44. View Source
- [3] Takahashi, T., & Miyazawa, M. (2010). Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie, 65(12), 913-918. View Source
